molecular formula C18H19N3O4 B4519915 {[(3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl)acetyl]amino}(phenyl)acetic acid

{[(3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl)acetyl]amino}(phenyl)acetic acid

Cat. No.: B4519915
M. Wt: 341.4 g/mol
InChI Key: ZQYCTNGGYVDWQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[(3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl)acetyl]amino}(phenyl)acetic acid is a useful research compound. Its molecular formula is C18H19N3O4 and its molecular weight is 341.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 341.13755610 g/mol and the complexity rating of the compound is 620. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemistry

  • The compound has been investigated for its role in synthesizing other chemicals. Hoyng et al. (1981) describe a high-yield procedure for synthesizing azlactone, an intermediate in the synthesis of α-amino acids, using a water-soluble carbodiimide. This process is essential for producing derivatives of α-amino acids and peptides, which are fundamental in various biochemical applications (Hoyng, McKenna, & Novak, 1981).
  • Hutchings and Devonald (1989) discovered that the cyclisation of 2-arylazophenylacetic acid with oxalyl chloride yields novel 2-aryl-3-cinnolinones. These findings contribute to the broader understanding of organic synthesis pathways and chemical reactions (Hutchings & Devonald, 1989).

Pharmaceutical Research

  • Costantino et al. (1999) used a similar compound, isoxazolo-[3,4-d]-pyridazin-7-(6H)-one, for developing new aldose reductase inhibitors. These inhibitors have potential applications in treating diabetic complications, showcasing the compound's relevance in pharmaceutical research (Costantino et al., 1999).

Material Science and Chemistry

  • The compound's derivatives have been explored in the synthesis of materials with specific properties. For example, in the study by Abdelrazek et al. (2006), derivatives of cinnoline were synthesized and evaluated for their molluscicidal activity, indicating potential applications in pest control and material science (Abdelrazek, Metz, Metwally, & El-Mahrouky, 2006).

Biochemical Analysis

  • Studies like the one conducted by Kai et al. (2007) have identified oxidative metabolites of indole-3-acetic acid in Arabidopsis thaliana, contributing to the understanding of plant biochemistry and the role of compounds like {(3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl)acetyl]amino}(phenyl)acetic acid in biological systems (Kai, Horita, Wakasa, & Miyagawa, 2007).

Properties

IUPAC Name

2-[[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetyl]amino]-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c22-15(19-17(18(24)25)12-6-2-1-3-7-12)11-21-16(23)10-13-8-4-5-9-14(13)20-21/h1-3,6-7,10,17H,4-5,8-9,11H2,(H,19,22)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYCTNGGYVDWQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC(=O)NC(C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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